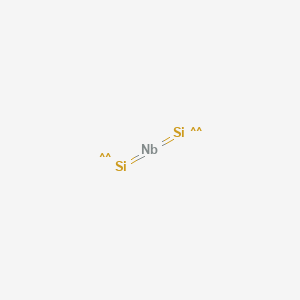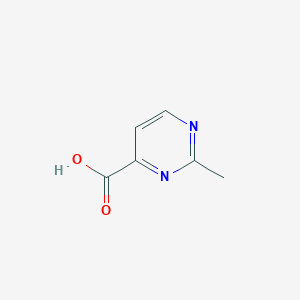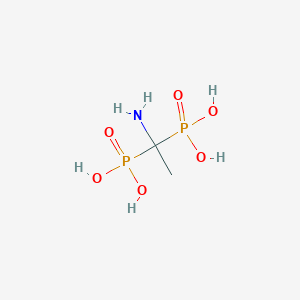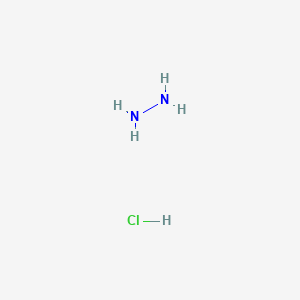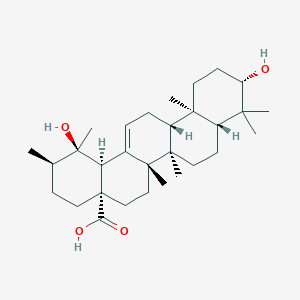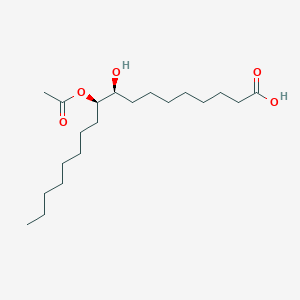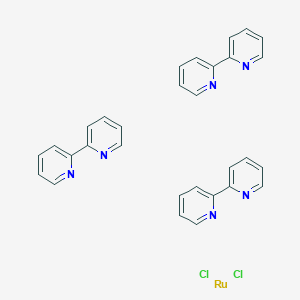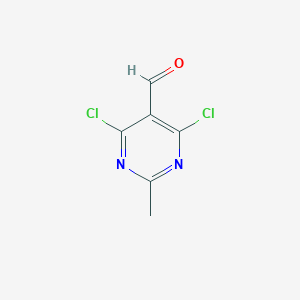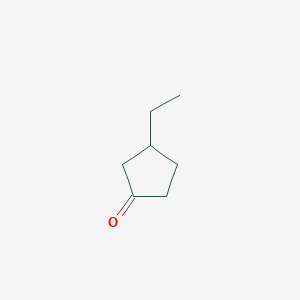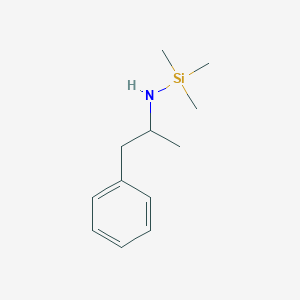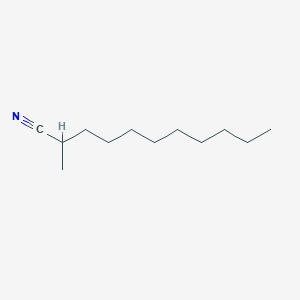
2-Methylundecanonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylundecanonitrile (2-MUN) is a chemical compound that belongs to the class of nitriles. It is a colorless liquid with a pungent odor and is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of 2-Methylundecanonitrile is not well understood. However, it is known to inhibit the growth of various microorganisms such as bacteria and fungi. It is also known to have an effect on the central nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methylundecanonitrile are not well studied. However, it is known to have an effect on the central nervous system. It is also known to have an effect on the growth of microorganisms such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylundecanonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, it has some limitations such as its toxicity and potential health hazards. Therefore, it should be handled with care and proper safety measures should be taken.
Orientations Futures
There are several future directions for the research on 2-Methylundecanonitrile. Firstly, the mechanism of action of 2-Methylundecanonitrile needs to be further studied to understand its effects on the central nervous system and microorganisms. Secondly, the synthesis of 2-Methylundecanonitrile needs to be optimized to improve the yield and purity of the product. Finally, the potential applications of 2-Methylundecanonitrile in the pharmaceutical, agrochemical, and fragrance industries need to be explored further.
Conclusion:
In conclusion, 2-Methylundecanonitrile is a chemical compound that is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its synthesis involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. It has been used in various scientific research applications and is known to have an effect on the central nervous system and the growth of microorganisms. However, its mechanism of action and potential applications need to be further studied.
Méthodes De Synthèse
The synthesis of 2-Methylundecanonitrile involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. The reaction takes place under mild conditions and yields 2-Methylundecanonitrile as the main product. The purity of the product can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
2-Methylundecanonitrile has been used in various scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals and agrochemicals. It is also used in the fragrance industry as a flavoring agent. In addition, 2-Methylundecanonitrile is used in the synthesis of surfactants and polymers.
Propriétés
Numéro CAS |
13887-79-1 |
|---|---|
Nom du produit |
2-Methylundecanonitrile |
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
2-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |
Clé InChI |
AOBQKRPEXFNDAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C#N |
SMILES canonique |
CCCCCCCCCC(C)C#N |
Autres numéros CAS |
13887-79-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



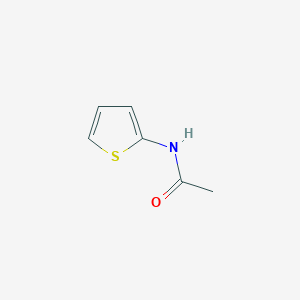
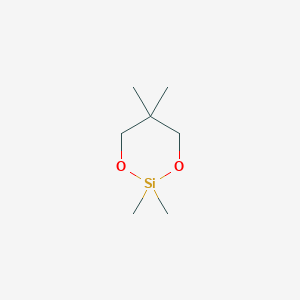
![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)

